3-Aminobenzanthrone

概要

説明

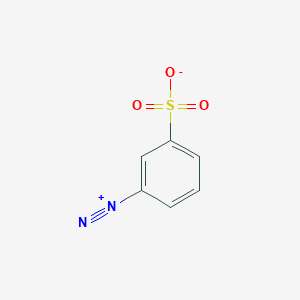

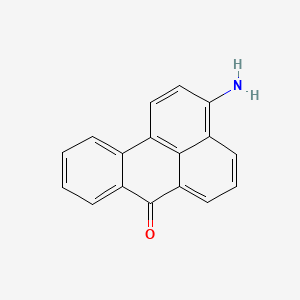

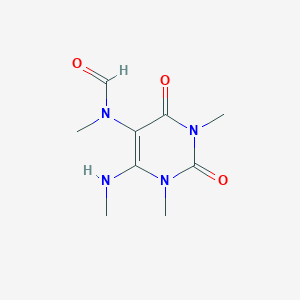

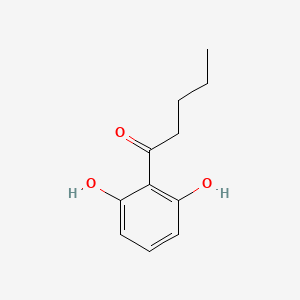

3-Aminobenzanthrone belongs to the class of organic compounds known as phenanthrenes and derivatives . These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene .

Synthesis Analysis

New substituted azomethines of benzanthrone with heterocyclic substituents were synthesized by condensation reaction of 3-aminobenzo[de]anthracen-7-one with appropriate aromatic aldehydes . The resulting imines were reduced with sodium borohydride to the corresponding amines .Molecular Structure Analysis

The novel benzanthrone derivatives were characterized by NMR, IR, MS, UV/Vis, and fluorescence spectroscopy . The structure of three dyes was studied by the X-ray single crystal structure analysis .Chemical Reactions Analysis

3-Aminobenzanthrone azomethines are able to form charge-transfer complexes with iodine and also with metals, similar to other aromatic azomethines . These properties may be used for the iodine determination by optical chemical sensors .Physical And Chemical Properties Analysis

The obtained compounds absorb at 420–525 nm, have relatively large Stokes shifts (up to 150 nm in ethanol), and emit at 500–660 nm . The results testify that emission of the studied compounds is sensitive to the solvent polarity, exhibiting negative fluorosolvatochromism for the synthesized azomethines and positive fluorosolvatochromism for the obtained amines .科学的研究の応用

Environmental Carcinogen Analysis

3-Aminobenzanthrone (3-ABA) has been extensively studied as a metabolite of the carcinogenic air pollutant 3-nitrobenzanthrone (3-NBA). Research demonstrates that 3-ABA plays a significant role in the genotoxic and carcinogenic potential of 3-NBA, a potent mutagen identified in diesel exhaust and ambient air particulate matter. 3-ABA is activated to DNA-damaging species by enzymes like cytochrome P450 1A1 and 1A2 in human and rat liver microsomes. This activation leads to the formation of DNA adducts, which are crucial biomarkers for exposure to 3-NBA and its metabolites (Arlt et al., 2004).

DNA Adduct Formation

Studies have identified the formation of DNA adducts as a significant pathway for 3-ABA's action. These adducts are formed in various organs, including the lung, liver, and kidney, in response to exposure to 3-NBA and its metabolites. DNA adducts are crucial in understanding the genotoxicity of environmental pollutants like 3-NBA and 3-ABA. The formation of these adducts is a key indicator of potential mutagenic and carcinogenic effects (Arlt et al., 2003).

Induction of Biotransformation Enzymes

3-ABA is known to induce biotransformation enzymes in rat kidney and lung, such as cytochrome P450 1A1 (CYP1A1) and NAD(P)H:quinone oxidoreductase (NQO1). This induction enhances the genotoxic and carcinogenic potential of both 3-NBA and 3-ABA. The activation of these enzymes plays a crucial role in the metabolic activation of 3-ABA, leading to increased DNA adduct formation and hence elevating the risk of genotoxicity and carcinogenicity (Stiborová et al., 2009).

Analysis in Disease Models

Research also includes the examination of 3-ABA's effects in various disease models, such as hepatoma cells and mouse skin. These studies help in understanding the compound's biological impact and its role in disease processes, particularly in relation to its genotoxic effects and potential to cause cellular damage (Landvik et al., 2010).

作用機序

The main metabolite of 3-NBA, 3-ABA, was found in the urine of salt mine workers occupationally exposed to diesel emissions . There is clear evidence that 3-NBA is a genotoxic mutagen forming DNA adducts after metabolic activation through simple reduction of the nitro group . Several human enzymes have been shown to activate 3-NBA and its metabolites in vitro and in cells to form electrophilic arylnitrenium and rearranged carbenium ions .

Safety and Hazards

3-Nitrobenzanthrone [3-nitro-7 H -benz [ de ]anthracen-7-one (3-NBA)] is an extremely potent mutagen and suspected human carcinogen identified in diesel exhaust and ambient air particulate matter . Because of its widespread environmental presence, 3-NBA may represent not only an occupational health hazard but also a hazard for larger sections of the general population .

将来の方向性

特性

IUPAC Name |

3-aminobenzo[b]phenalen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPXRBDYCANCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)N)C=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928673 | |

| Record name | 3-Amino-7H-benzo[de]anthracen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobenzanthrone | |

CAS RN |

13456-80-9 | |

| Record name | 3-Aminobenzanthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13456-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-7H-benzo[de]anthracen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,10,11,11-Tetramethyltricyclo[5.3.1.0^{1,5}]undec-4-en-3-one](/img/structure/B1252947.png)

![8-Chloro-10-[3-(dimethylamino)-2-hydroxypropyl]phenothiazine-2,3-dione](/img/structure/B1252951.png)

![15-Ethyl-14-ethynyl-5-(hydroxyimino)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-ol](/img/structure/B1252961.png)

![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B1252964.png)